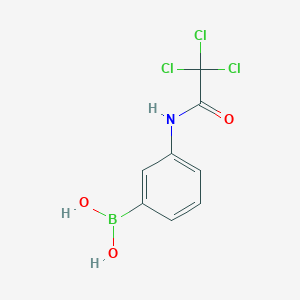

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(2,2,2-trichloroacetyl)amino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BCl3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEOGMVEBAPFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BCl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431652 | |

| Record name | [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276669-74-0 | |

| Record name | [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis route for (3-(2,2,2-trichloroacetamido)phenyl)boronic acid, a compound of interest in various research and development applications. This document details the chemical principles, experimental protocols, and expected outcomes of the synthesis, presented in a manner accessible to professionals in the fields of chemistry and drug development.

Introduction

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a trichloroacetamide group. The phenylboronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols, making it a valuable component in the design of sensors, drug delivery systems, and separation materials. The trichloroacetamide group can influence the compound's chemical and biological properties, including its lipophilicity and potential as a pharmacophore. This guide outlines a primary synthesis route for this compound, starting from commercially available precursors.

Proposed Synthesis Route: Acylation of 3-Aminophenylboronic Acid

The most direct and plausible synthetic route to obtain this compound is through the acylation of 3-aminophenylboronic acid with trichloroacetyl chloride. This reaction involves the formation of an amide bond between the amino group of the phenylboronic acid and the acyl chloride.

A suitable base is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Physicochemical Data of Reactants

A summary of the key physicochemical properties of the starting materials is provided in the table below for easy reference.

| Property | 3-Aminophenylboronic acid | Trichloroacetyl chloride |

| Molecular Formula | C₆H₈BNO₂ | C₂Cl₄O |

| Molecular Weight | 136.94 g/mol | 181.83 g/mol [1][2][3] |

| Appearance | Beige to brown crystalline powder or crystals[4][5] | Colorless to yellowish liquid with a pungent odor[2][3] |

| Melting Point | 225 °C | -31.8 °C[1] |

| Boiling Point | Not applicable | 114-116 °C[2][3] |

| Solubility | Soluble in DMSO and methanol[4][6] | Soluble in ether; decomposes in water[1][7] |

| CAS Number | 30418-59-8[8] | 76-02-8[2][3] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is based on general procedures for similar acylation reactions.

Materials and Equipment:

-

3-Aminophenylboronic acid

-

Trichloroacetyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Procedure:

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenylboronic acid (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the resulting solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Acyl Chloride: Add trichloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction proceed at room temperature for approximately 12 hours.

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash successively with 1 M HCl and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purification of arylboronic acids can be challenging due to their polarity and potential for decomposition on silica gel. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a recommended first approach. Alternatively, a purification method involving acid-base extraction can be employed.

Expected Results and Characterization

The successful synthesis of this compound should yield a solid product. The expected quantitative data and characterization parameters are summarized below. Note that as no specific experimental data for this compound was found, the NMR data is predicted.

| Parameter | Expected Value |

| Yield | A moderate to good yield is expected based on similar acylation reactions. |

| Appearance | Off-white to light brown solid. |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.5-10.0 (s, 1H, -NH-), 8.2-7.8 (m, 4H, Ar-H), 7.5-7.3 (m, 2H, -B(OH)₂). The chemical shifts are predictions and may vary. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160-158 (-C=O), 140-120 (Ar-C), 94-92 (-CCl₃). The carbon attached to boron may not be observed. These are predicted chemical shifts. |

| Mass Spectrometry (ESI-) | Expected m/z: [M-H]⁻ corresponding to the molecular formula C₈H₇BCl₃NO₃. |

Safety Considerations

-

Trichloroacetyl chloride is corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3-Aminophenylboronic acid is an irritant. Avoid inhalation and contact with skin and eyes.

-

Tetrahydrofuran (THF) is a flammable liquid. Work in a well-ventilated area away from ignition sources.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

-

The reaction generates HCl gas , which is corrosive and toxic. The use of a base neutralizes this byproduct.

This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources.

References

- 1. Trichloroacetyl chloride | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. srdrugs.in [srdrugs.in]

- 3. namanchemical.com [namanchemical.com]

- 4. 3-Aminophenylboronic acid monohydrate | 206658-89-1 [chemicalbook.com]

- 5. 352760050 [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. Trichloroacetyl chloride | 76-02-8 [chemicalbook.com]

- 8. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is a derivative of phenylboronic acid, a class of compounds with significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities based on related compounds. Due to the limited direct experimental data on the title compound, this guide extrapolates information from its precursor, 3-aminophenylboronic acid, and analogous structures.

Physicochemical Properties

Properties of 3-Aminophenylboronic acid

This data serves as a baseline for understanding the core phenylboronic acid scaffold.

| Property | Value | Source |

| Molecular Formula | C₆H₈BNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 136.94 g/mol | --INVALID-LINK-- |

| Melting Point | 225 °C | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and methanol. The monohydrate form is soluble in water and alcohols. | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Appearance | Beige to brown crystalline powder or crystals. | --INVALID-LINK--[2] |

Predicted Properties of this compound

The addition of the 2,2,2-trichloroacetamido group is expected to significantly alter the physicochemical properties of the parent molecule.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₇BCl₃NO₃ | Calculated |

| Molecular Weight | 282.31 g/mol | Calculated |

| pKa | Likely lower than 3-aminophenylboronic acid due to the electron-withdrawing nature of the trichloroacetyl group. | - |

| LogP | Higher than 3-aminophenylboronic acid, indicating increased lipophilicity. | - |

| Solubility | Decreased aqueous solubility and increased solubility in organic solvents compared to 3-aminophenylboronic acid. | - |

Experimental Protocols

As there is no direct literature on the synthesis of this compound, a detailed, generalized protocol is provided below based on the known acylation of 3-aminophenylboronic acid.[4]

Synthesis of this compound

This protocol describes the N-acylation of 3-aminophenylboronic acid with trichloroacetyl chloride.

Materials:

-

3-Aminophenylboronic acid

-

Trichloroacetyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (1 equivalent) in anhydrous THF.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of trichloroacetyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture via a dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.

Characterization: The final product should be characterized by:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While no specific biological activities of this compound have been reported, the broader class of phenylboronic acid derivatives exhibits a range of biological effects.

Antibacterial and Antifungal Activity

Phenylboronic acids, particularly halogenated derivatives, have shown promise as antibacterial agents.[5] The presence of the trichloroacetamido group, which increases lipophilicity and contains halogen atoms, may confer antimicrobial properties to the title compound. N-substituted chloroacetamides have also been investigated for their antimicrobial potential.[6]

Enzyme Inhibition

Boronic acids are known inhibitors of serine proteases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. This mechanism is the basis for the action of the FDA-approved drug bortezomib, a boronic acid-containing proteasome inhibitor used in cancer therapy.[7] It is plausible that this compound could exhibit inhibitory activity against certain proteases.

Lectin and Carbohydrate Binding

Phenylboronic acids are known to interact with diols, including those found in carbohydrates on cell surfaces. This property has been explored for applications in drug delivery and biosensing.[4] The interaction of N-acyl phenylboronic acids with sialic acid, a key carbohydrate on cell surfaces, has been studied and shows potential for selective recognition of biological membranes.[8]

Potential Signaling Pathway Interactions

Given the role of proteasome inhibitors in cancer therapy, a hypothetical interaction with the NF-κB signaling pathway could be investigated. Proteasome inhibition prevents the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.

Caption: Hypothetical inhibition of the NF-κB pathway by the title compound.

Stability and Reactivity

The trichloroacetamide group is generally stable but can undergo rearrangement under certain thermal or Lewis acid-catalyzed conditions.[9] The boronic acid moiety is known to form cyclic esters (boroxines) upon dehydration and can interact with diols. Standard handling procedures for boronic acids, including storage in a dry environment, are recommended.

Conclusion

This compound represents an interesting, yet underexplored, molecule with potential applications in medicinal chemistry. This technical guide provides a foundational understanding of its properties and a clear protocol for its synthesis, based on the available data for related compounds. Further experimental investigation is warranted to fully elucidate its physicochemical characteristics and biological activities.

References

- 1. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminophenylboronic acid monohydrate | 206658-89-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anomalous binding profile of phenylboronic acid with N-acetylneuraminic acid (Neu5Ac) in aqueous solution with varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid (CAS Number: 276669-74-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid. The information presented herein is a compilation of data from structurally related compounds and established chemical principles. Researchers should validate this information through experimental analysis.

Introduction

This compound is a specialized organic compound that holds potential significance in the fields of medicinal chemistry and drug discovery. Its structure, featuring a phenylboronic acid moiety functionalized with a trichloroacetamido group, suggests its utility as a versatile building block in the synthesis of complex molecules and as a potential bioactive agent itself. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a property that has been extensively explored in the development of sensors, drug delivery systems, and enzyme inhibitors. The presence of the electron-withdrawing trichloroacetamido group is likely to influence the electronic properties and biological activity of the phenylboronic acid core.

This technical guide provides a comprehensive overview of the available information on this compound, including its predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug development based on the known activities of related compounds.

Physicochemical Properties

| Property | Predicted/Inferred Value | Notes and References |

| Molecular Formula | C₈H₇BCl₃NO₃ | Calculated from the chemical structure. |

| Molecular Weight | 298.31 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Aromatic amines and their derivatives are often solids at room temperature. |

| Melting Point | 180-220 °C (decomposes) | Phenylboronic acid has a melting point of 216-219 °C[1]. The trichloroacetamido group may alter this. 3-Chlorophenylboronic acid has a melting point of 185-189°C[2][3][4]. |

| Boiling Point | Not available | Likely to decompose at higher temperatures before boiling. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Poorly soluble in water and non-polar solvents (e.g., hexane). | Phenylboronic acid is soluble in most polar organic solvents and poorly soluble in hexanes[5]. 3-Chlorophenylboronic acid is soluble in ether, tetrahydrofuran, dimethyl sulfoxide, dimethyl formamide, and methanol, with slight solubility in water[3]. |

| pKa | ~8-9 | The pKa of phenylboronic acid is 8.83[5]. The electron-withdrawing nature of the trichloroacetamido group may slightly lower the pKa. |

Synthesis and Purification

A plausible synthetic route to this compound involves the acylation of 3-aminophenylboronic acid with trichloroacetyl chloride.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general methods for the acylation of aromatic amines and should be optimized for this specific reaction.

Materials:

-

3-Aminophenylboronic acid

-

Trichloroacetyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (or another suitable base)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of trichloroacetyl chloride (1.05 eq) in anhydrous THF to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product may be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic and Analytical Data (Predicted)

No experimental spectroscopic data for the target compound was found. The following are predicted characteristic signals based on its structure.

| Spectroscopy | Predicted Characteristic Signals |

| ¹H NMR | Aromatic protons (4H, complex multiplet), Amide proton (1H, broad singlet), Boronic acid protons (2H, broad singlet). |

| ¹³C NMR | Aromatic carbons, Carbonyl carbon (~160-170 ppm), Carbon attached to chlorine atoms (~90-100 ppm). |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1350 (B-O stretch), ~800-600 (C-Cl stretch). |

| Mass Spec (m/z) | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight. Fragmentation may show loss of CCl₃. |

Applications in Drug Development

While specific biological activities of this compound have not been reported, its structural features suggest several potential applications in drug development.

Enzyme Inhibition

Phenylboronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. The trichloroacetamido group may contribute to the binding affinity and selectivity through interactions with the enzyme's active site. Halogenated compounds often exhibit enhanced biological activity.[6][7][8][9]

Antibacterial and Antifungal Agents

Boron-containing compounds, including phenylboronic acids, have demonstrated antibacterial and antifungal properties.[5] The incorporation of halogen atoms, such as chlorine in the trichloroacetamido group, can enhance the antimicrobial potency of organic molecules.[6][7][8][9]

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds are investigated as potential agents for BNCT, a targeted cancer therapy. The compound's ability to selectively accumulate in tumor cells would be a critical factor for this application.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. The following precautions are based on the general hazards of boronic acids and halogenated organic compounds.

-

General Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[2][10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask.[4][10]

-

Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[2][10]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere. Boronic acids can be sensitive to moisture.

Logical Relationships and Experimental Design

The development and evaluation of this compound as a potential drug candidate would follow a logical progression of experiments.

Caption: A logical workflow for the development and evaluation of the target compound.

Conclusion

This compound represents a compound of interest for further investigation in the realm of drug discovery. While direct experimental data is currently limited, its synthesis is achievable through standard organic chemistry techniques. The combination of a phenylboronic acid and a trichloroacetamido group suggests potential for this molecule to exhibit interesting biological activities, particularly as an enzyme inhibitor or antimicrobial agent. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound to fully elucidate its therapeutic potential.

References

- 1. fishersci.com [fishersci.com]

- 2. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 3. 3-Chlorophenylboronic acid = 95 63503-60-6 [sigmaaldrich.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. (3-Chlorophenyl)boronic acid | C6H6BClO2 | CID 2734323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Molecular Structure and Properties

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is an aromatic boronic acid derivative. The core structure consists of a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a 2,2,2-trichloroacetamido group (-NHC(O)CCl₃) at the meta position. The presence of the electron-withdrawing trichloroacetamido group is expected to influence the electronic properties of the phenyl ring and the acidity of the boronic acid moiety.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₈H₇BCl₃NO₃ |

| Molecular Weight | 298.31 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO, methanol, and acetone |

Synthesis Pathway

The synthesis of this compound would likely follow a multi-step pathway, starting from a commercially available precursor such as 3-aminophenylboronic acid.

Caption: Proposed synthesis workflow for the target compound.

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structure elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 10.5 - 11.5 | br s | - | NH |

| ¹H | 8.0 - 8.2 | s | - | Ar-H |

| ¹H | 7.8 - 8.0 | d | 7-8 | Ar-H |

| ¹H | 7.5 - 7.7 | d | 7-8 | Ar-H |

| ¹H | 7.3 - 7.5 | t | 7-8 | Ar-H |

| ¹¹B | 28 - 32 | br s | - | B(OH)₂ |

| ¹³C | ~162 | s | - | C=O |

| ¹³C | 135 - 140 | s | - | Ar-C (C-B) |

| ¹³C | 130 - 135 | s | - | Ar-C (C-N) |

| ¹³C | 128 - 130 | d | - | Ar-CH |

| ¹³C | 125 - 128 | d | - | Ar-CH |

| ¹³C | 120 - 125 | d | - | Ar-CH |

| ¹³C | 118 - 122 | d | - | Ar-CH |

| ¹³C | ~93 | s | - | CCl₃ |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

¹¹B NMR: Acquire a boron-11 NMR spectrum to confirm the presence and chemical environment of the boron atom.

-

2D NMR: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations. HMBC (Heteronuclear Multiple Bond Correlation) experiments will reveal long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and confirming the substitution pattern of the aromatic ring.

Caption: Logical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Predicted Mass Spectrometry Data:

| Ionization Mode | Predicted m/z | Assignment |

| ESI+ | 299.9 (M+H)⁺, 321.9 (M+Na)⁺ | Protonated and sodiated molecule |

| ESI- | 297.9 (M-H)⁻ | Deprotonated molecule |

| HRMS (ESI+) | 299.9496 (for C₈H₈BCl₃NO₃⁺) | Exact mass for elemental composition confirmation |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Low-Resolution MS: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer to obtain the molecular ion peaks.

-

High-Resolution MS (HRMS): Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the accurate mass and confirm the elemental composition.

-

Tandem MS (MS/MS): Perform fragmentation analysis on the molecular ion to obtain structural information based on the fragmentation pattern. The trichloroacetyl group is expected to be a characteristic fragment.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

-

Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

-

Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

Expected Crystallographic Data:

Based on a related structure, 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide[1], the molecule is likely to adopt a planar conformation for the acetamido group and the phenyl ring. The crystal packing is expected to be influenced by hydrogen bonding interactions involving the boronic acid hydroxyl groups and the amide N-H and C=O groups.

| Parameter | Expected Range |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| B-O Bond Lengths | 1.36 - 1.38 Å |

| C-B Bond Length | ~1.56 Å |

| C-N Bond Length | ~1.34 Å |

| C=O Bond Length | ~1.23 Å |

| C-Cl Bond Lengths | 1.76 - 1.78 Å |

Conclusion

The comprehensive application of modern analytical techniques, including multi-nuclear and multi-dimensional NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray crystallography, will enable the complete and unambiguous structure elucidation of this compound. The detailed protocols and expected data presented in this guide provide a robust framework for researchers engaged in the synthesis and characterization of novel boronic acid derivatives for applications in drug discovery and development.

References

Spectroscopic Data for (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid Remains Elusive

A comprehensive search for ¹H NMR and ¹³C NMR spectroscopic data for the compound (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid has not yielded a complete, publicly available dataset. While spectral information for structurally related molecules—including various substituted phenylboronic acids and compounds containing the 2,2,2-trichloroacetamide functional group—is accessible, the specific combined data for the target molecule could not be located in the surveyed scientific literature and databases.

This lack of readily available data prevents the compilation of a detailed technical guide as initially intended. The creation of structured data tables and a thorough experimental protocol for this specific compound is therefore not possible at this time.

For researchers, scientists, and drug development professionals requiring this information, the synthesis of this compound followed by independent NMR analysis would be the most direct path to obtaining the necessary spectroscopic data.

General Experimental Protocols for NMR Spectroscopy

For reference, a general methodology for acquiring ¹H and ¹³C NMR spectra of a novel compound like this compound would typically involve the following steps:

-

Sample Preparation: A few milligrams of the purified solid compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks. A standard internal reference, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The prepared sample in an NMR tube is placed into the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition for ¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a spectrum with a good signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: A one-dimensional carbon NMR experiment, often with proton decoupling (e.g., a broadband decoupled sequence), is conducted. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR to achieve adequate signal intensity.

-

Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), coupling constants (J), and integration values are then analyzed to elucidate the molecular structure.

Logical Relationship of NMR Data to Molecular Structure

The anticipated NMR data would provide key insights into the molecular structure of this compound. The following diagram illustrates the expected correlations between the different parts of the molecule and their corresponding NMR signals.

Caption: Logical correlations between molecular fragments and their expected NMR signals.

Further investigation, including the de novo synthesis and characterization of this compound, is necessary to provide the specific, quantitative NMR data required by the research community.

theoretical properties of substituted phenylboronic acids

An In-depth Technical Guide to the Theoretical Properties of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern organic chemistry and medicinal chemistry. Their utility stems from their unique electronic properties, relative stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] A key feature of PBAs is the ability to tune their chemical and physical properties through the introduction of substituents on the phenyl ring. These modifications systematically alter the Lewis acidity of the boron center, which in turn governs their reactivity, binding affinities, and potential as therapeutic agents or sensors.[3][4] This guide provides a detailed exploration of the core , offering insights into their structure-activity relationships.

Core Theoretical Properties

The behavior of a substituted phenylboronic acid is primarily dictated by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring.

Electronic Effects and Lewis Acidity (pKa)

The boronic acid functional group, -B(OH)₂, is a Lewis acid, capable of accepting a hydroxide ion to form a tetrahedral boronate anion, -B(OH)₃⁻. The equilibrium of this reaction in aqueous solution is quantified by the pKa value.[5] The acidity of the boron atom is highly sensitive to the electronic nature of the substituents on the phenyl ring.

-

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), or halides (-F, -Cl) withdraw electron density from the aromatic ring through inductive and/or resonance effects. This increases the electrophilicity (Lewis acidity) of the boron atom, making it a stronger Lewis acid. Consequently, the boronate anion is stabilized, leading to a lower pKa value .[6][7]

-

Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring, which in turn reduces the Lewis acidity of the boron atom. This destabilizes the negatively charged boronate anion, resulting in a higher pKa value .[8][9]

The position of the substituent (ortho, meta, or para) is also critical. For instance, a fluorine atom in the para position has a negligible effect on pKa due to the compensation of its inductive and resonance effects.[6][7] However, in the meta position, the electron-withdrawing inductive effect dominates, leading to increased acidity.[7] An ortho-fluoro substituent can lead to an even greater increase in acidity, potentially due to the formation of an intramolecular hydrogen bond that stabilizes the boronic acid form.[7]

The relationship between substituent electronic effects and acidity can be quantified using the Hammett equation :

log(Kₓ/K₀) = ρσ

Where Kₓ and K₀ are the acid dissociation constants for the substituted and unsubstituted phenylboronic acid, respectively, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (a measure of the reaction's sensitivity to substituent effects).[10][11] For the dissociation of meta- and para-substituted phenylboronic acids, this relationship shows a good correlation, with a reaction constant (ρ) of approximately 2.15.[5][12]

Table 1: pKa Values of Selected Monosubstituted Phenylboronic Acids in Water

| Substituent (X) | Ortho pKa | Meta pKa | Para pKa | Hammett Constant (σ) |

| -H | 8.8 (avg)[5][6] | 8.8 (avg)[5][6] | 8.8 (avg)[5][6] | 0.00 |

| -CH₃ | 8.5 | 8.7 | 9.0 | -0.07 (m), -0.17 (p) |

| -OCH₃ | 9.4 | 8.6 | 9.24[13] | +0.12 (m), -0.27 (p) |

| -F | 8.77[7] | 8.27[7] | 8.77[7] | +0.34 (m), +0.06 (p) |

| -Cl | 8.0 | 8.0 | 8.4 | +0.37 (m), +0.23 (p) |

| -Br | 7.9 | 8.0 | 8.4 | +0.39 (m), +0.23 (p) |

| -CF₃ | 8.4[7] | 7.8[7] | 7.9[7] | +0.43 (m), +0.54 (p) |

| -CN | 7.3 | 7.4 | 7.4 | +0.56 (m), +0.66 (p) |

| -NO₂ | 7.3 | 7.2 | 7.1 | +0.71 (m), +0.78 (p) |

| Note: pKa values can vary between sources due to different experimental conditions. The values presented are representative.[5][12] |

Steric and Conformational Effects

The boronic acid group, -B(OH)₂, has several possible conformations due to rotation around the C-B bond. The most stable conformer for unsubstituted phenylboronic acid is the endo-exo (or syn-anti) form, where one hydroxyl group is pointing towards the phenyl ring and the other away.[1][14] Quantum chemical calculations show a relatively flat potential energy curve for rotation around the C-B bond, indicating conformational flexibility.[1]

However, bulky substituents in the ortho position can introduce significant steric hindrance. This can:

-

Restrict Rotation : Increase the energy barrier for rotation around the C-B bond, locking the molecule into a specific conformation.[15]

-

Hinder Boronate Formation : Sterically impede the approach of a hydroxide ion or a diol, making the formation of the tetrahedral boronate species less favorable and thus increasing the pKa. For example, the ortho-CF₃ substituted phenylboronic acid is less acidic than its meta and para isomers due to this steric effect.[15]

-

Influence Reactivity : Affect the rate and regioselectivity of reactions like the Suzuki-Miyaura coupling by blocking access to the palladium catalyst.[16]

Quantum Chemical Properties

Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the properties of substituted phenylboronic acids.[6][17] Key parameters include:

-

HOMO/LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons, respectively. The LUMO energy can be correlated with the Lewis acidity of the boron atom.[15] Theoretical studies show that the LUMO energies of boronates are significantly lower than those of the parent boronic acids, making them good candidates for applications like electrolyte additives.[15]

-

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule, highlighting the electrophilic nature of the boron atom and the nucleophilic regions of the hydroxyl oxygens.

-

NBO Analysis : Natural Bond Orbital (NBO) analysis can quantify the atomic charges, revealing a correlation between the acidity of para- and meta-substituted phenylboronic acids and the charge on the acidic hydrogen.[3]

Impact on Key Chemical Transformations

The directly influence their performance in crucial synthetic and biological applications.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a fundamental method for C-C bond formation.[18][19] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[18][20] The properties of the phenylboronic acid are most critical in the transmetalation step. In this step, the organic group is transferred from the boron atom to the palladium center. This process is generally believed to proceed via a boronate species, formed by the reaction of the boronic acid with a base.[2]

-

Electronic Effects : EWGs on the phenylboronic acid can accelerate the transmetalation step by increasing the acidity and facilitating the formation of the reactive boronate species.

-

Steric Effects : Bulky ortho substituents can slow down the transmetalation by sterically hindering the approach of the organoboron species to the palladium complex.[16]

Suzuki-Miyaura Catalytic Cycle.

Boronate Ester Formation and Sensing

Phenylboronic acids reversibly form stable cyclic esters with 1,2- and 1,3-diols, a reaction that is fundamental to their use as sensors for carbohydrates like glucose.[13] The binding affinity is highly pH-dependent. The reaction is most favorable at a pH close to the pKa of the boronic acid, where a significant concentration of the more reactive tetrahedral boronate is present.[13]

Therefore, tuning the pKa is a primary strategy for designing boronic acid-based sensors that operate at physiological pH (~7.4). By introducing strong EWGs, the pKa can be lowered from ~8.8 into the desired range, enhancing binding affinity under physiological conditions.[4]

Boronic Acid-Diol Binding Equilibrium.

Experimental Protocols

Accurate determination of the physicochemical properties of substituted phenylboronic acids is essential for understanding their behavior and designing new applications.

Protocol 1: pKa Determination by Potentiometric Titration

This is a classic method for determining acid dissociation constants.

Methodology:

-

Solution Preparation : Prepare a stock solution of the phenylboronic acid of known concentration (e.g., 0.01 M) in a suitable solvent, often a water/co-solvent mixture (like water/dioxane or water/DMSO) for poorly soluble compounds.[5] Ensure the solution is free of CO₂.

-

Titration Setup : Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). More accurate values can be obtained by analyzing the data with specialized software that fits the entire titration curve.[21]

Workflow for pKa Determination by Potentiometry.

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This method is useful when the acidic and basic forms of the boronic acid have different UV-Vis absorption spectra. It is particularly sensitive and suitable for compounds with low solubility.[5][22]

Methodology:

-

Buffer Preparation : Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength.

-

Sample Preparation : Prepare a stock solution of the phenylboronic acid. Add a small, constant amount of this stock solution to separate vials containing each of the buffer solutions.

-

Spectral Measurement : Measure the UV-Vis absorbance spectrum for each buffered solution over a relevant wavelength range.

-

Data Analysis : Identify a wavelength where the absorbance difference between the protonated (acid) and deprotonated (boronate) species is maximal. Plot the absorbance at this wavelength against the pH of the buffer.

-

pKa Calculation : Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pKa is the pH at the inflection point of the curve.[21][22]

Protocol 3: Kinetic Analysis of Boronate Ester Formation

The kinetics of the reaction between a phenylboronic acid and a diol can be monitored using spectrophotometry under pseudo-first-order conditions.[23]

Methodology:

-

Solution Preparation : Prepare a buffered aqueous solution at a specific pH. Prepare separate stock solutions of the phenylboronic acid and a chromophoric diol (e.g., Alizarin Red S).[23]

-

Reaction Initiation : In a cuvette, mix the buffered solution and the diol solution. The reaction is initiated by adding the boronic acid solution. The concentration of the diol should be in large excess relative to the boronic acid to ensure pseudo-first-order conditions.

-

Data Acquisition : Immediately begin monitoring the change in absorbance at a specific wavelength (where the boronate ester product has a distinct absorbance from the reactants) over time using a UV-Vis spectrophotometer.

-

Data Analysis : Fit the absorbance vs. time data to a single exponential function to determine the observed rate constant (k_obs).[23]

-

Mechanism Elucidation : Repeat the experiment at various pH values and diol concentrations to determine the individual rate constants for the reaction of the trigonal boronic acid and the tetrahedral boronate ion.[23]

Workflow for Kinetic Analysis of Boronate Ester Formation.

References

- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 17. longdom.org [longdom.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 20. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pure.tue.nl [pure.tue.nl]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. benchchem.com [benchchem.com]

Potential Biological Targets of Trichloroacetamido-phenylboronic Acid: A Technical Guide

Disclaimer: To date, there is no publicly available scientific literature detailing the biological targets or mechanism of action of trichloroacetamido-phenylboronic acid. This technical guide, therefore, presents a theoretical framework of its potential biological targets and activities based on the well-documented structure-activity relationships of structurally related phenylboronic acid derivatives, including acetamido- and chloro-substituted analogues. The information herein is intended for research and drug development professionals and should be interpreted as a prospective analysis.

Introduction

Phenylboronic acids represent a versatile class of compounds with significant applications in medicinal chemistry. Their unique ability to form reversible covalent bonds with the hydroxyl groups of serine residues makes them potent inhibitors of various enzymes, particularly serine proteases. The general structure of a phenylboronic acid consists of a phenyl ring attached to a boronic acid moiety (-B(OH)₂). Substitutions on the phenyl ring can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties.

This guide explores the potential biological targets of a novel, yet uncharacterized, derivative: trichloroacetamido-phenylboronic acid. By examining the biological activities of phenylboronic acids bearing acetamido and chloro substitutions, we can infer the likely enzymatic targets and inhibitory mechanisms of this compound. The presence of a trichloro- substitution is expected to significantly influence the electronic properties of the phenyl ring, potentially enhancing binding affinity, while the acetamido group may provide additional hydrogen bonding opportunities within the target's active site.

Proposed Primary Biological Target: Serine β-Lactamases

The most extensively documented biological targets of phenylboronic acid derivatives are serine β-lactamases.[1][2] These bacterial enzymes are a primary cause of resistance to β-lactam antibiotics.[3] Phenylboronic acids act as transition-state analogue inhibitors, where the boron atom is attacked by the catalytic serine residue (Ser64 in AmpC) in the enzyme's active site.[3][4] This forms a stable, reversible tetrahedral adduct, mimicking the high-energy intermediate of β-lactam hydrolysis.[4]

Mechanism of Inhibition

The inhibitory mechanism of phenylboronic acids against serine β-lactamases is a well-established process. The boronic acid moiety serves as an electrophile that mimics the carbonyl carbon of the β-lactam ring.[5] This leads to the formation of a covalent bond with the active site serine, effectively blocking the enzyme's catalytic activity.

Quantitative Data for Related Phenylboronic Acid Derivatives

The following table summarizes the inhibitory activity of various substituted phenylboronic acids against common serine β-lactamases. This data, sourced from published literature, provides a baseline for predicting the potential potency of trichloroacetamido-phenylboronic acid.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) | Reference |

| 3-Azidomethylphenylboronic acid | KPC-2 | 2.3 µM | - | [4] |

| 3-Azidomethylphenylboronic acid | AmpC | 700 nM | - | [4] |

| Phenylboronic acid derivative 2 | KPC-2 | - | Low µM range | [2] |

| Phenylboronic acid derivative 3 | AmpC | 1.45 µM | - | [2] |

| Phenylboronic acid derivative 4 | KPC-2 | - | Low µM range | [2] |

| Phenylboronic acid derivative 5 | AmpC | 5.3 µM | - | [2] |

| Cephalothin-mimicking BATSI | KPC-2 | - | ≤ 600 nM | [5] |

| Cephalothin-mimicking BATSI | SHV-1 | - | ≤ 600 nM | [5] |

Proposed Secondary Biological Targets: Kinases and Other Serine Proteases

While β-lactamases are the most probable targets, the structural features of trichloroacetamido-phenylboronic acid suggest potential activity against other enzyme classes.

-

Kinases: The use of 2-acetamidophenylboronic acid and 4-acetamidophenylboronic acid as reactants in the synthesis of various kinase inhibitors suggests that the acetamido-phenylboronic acid scaffold can be adapted to target these enzymes. The trichloro- substitution could potentially enhance binding to the ATP-binding pocket or allosteric sites.

-

Other Serine Proteases: The fundamental mechanism of serine inhibition by boronic acids is not limited to β-lactamases. Other serine proteases involved in various physiological and pathological processes could also be potential targets.

-

Proteasome: Although not directly indicated by the immediate analogues, the proteasome is a well-known target for boronic acid-containing drugs like bortezomib. The unique substitutions on trichloroacetamido-phenylboronic acid might confer affinity for the proteasome's active sites.

Experimental Protocols

To validate the proposed biological targets of trichloroacetamido-phenylboronic acid, a series of biochemical and cellular assays would be required. Below are detailed methodologies for key experiments.

β-Lactamase Inhibition Assay

This assay determines the in vitro inhibitory activity of a compound against a purified β-lactamase.

Materials:

-

Purified β-lactamase (e.g., AmpC, KPC-2)

-

Trichloroacetamido-phenylboronic acid

-

Nitrocefin (a chromogenic β-lactam substrate)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of trichloroacetamido-phenylboronic acid in DMSO.

-

In a 96-well plate, add varying concentrations of the test compound to the assay buffer.

-

Add the purified β-lactamase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of nitrocefin to each well.

-

Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.

-

Calculate the initial velocity for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the inhibitor and the substrate (nitrocefin). The data can then be fitted to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive) using the Cheng-Prusoff equation.[2]

Experimental Workflow for Inhibition Assays

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of phenylboronic acids are highly dependent on the nature and position of substituents on the phenyl ring.

-

Acetamido Group: The acetamido group can participate in hydrogen bonding interactions with amino acid residues in the active site of the target enzyme. Its position on the phenyl ring (ortho, meta, or para) will dictate the geometry of these interactions.

-

Trichloro Substitution: The three chlorine atoms are strong electron-withdrawing groups. This will significantly lower the pKa of the boronic acid, potentially increasing its affinity for the catalytic serine. The steric bulk of the chlorine atoms will also influence the binding orientation of the inhibitor.

Conclusion

Based on the extensive literature on substituted phenylboronic acids, it is highly probable that trichloroacetamido-phenylboronic acid will act as an inhibitor of serine β-lactamases. The unique combination of an acetamido group and trichloro-substitution may confer high potency and a unique selectivity profile. Furthermore, kinases and other serine proteases represent plausible secondary targets. The experimental protocols and theoretical frameworks presented in this guide provide a roadmap for the systematic investigation of the biological activities of this novel compound. Empirical validation is essential to confirm these hypotheses and to fully elucidate the therapeutic potential of trichloroacetamido-phenylboronic acid.

References

- 1. New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. db.cngb.org [db.cngb.org]

Methodological & Application

Application Notes and Protocols for (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid in Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is a specialized organoboron compound with significant potential in the synthesis of complex biaryl molecules, which are pivotal scaffolds in medicinal chemistry and drug discovery. The presence of the trichloroacetamido group, a strong electron-withdrawing and sterically demanding moiety, imparts unique reactivity and solubility characteristics to the boronic acid. This functional group can influence the electronic properties of the resulting biaryl products and may serve as a synthetic handle for further transformations.

These application notes provide a comprehensive overview of the utility of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The provided protocols are based on established methodologies for analogous functionalized phenylboronic acids and are intended to serve as a starting point for reaction optimization.

Core Applications in Drug Development

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[1][2] The use of this compound in this reaction allows for the introduction of a functionalized phenyl ring into a variety of molecular frameworks. The resulting biaryl structures are key components in a wide range of biologically active compounds, including enzyme inhibitors, receptor antagonists, and antibacterial agents. The trichloroacetamido group can modulate the pharmacokinetic and pharmacodynamic properties of the final compound and can be hydrolyzed under specific conditions to reveal a primary amine, providing a site for further diversification.

Data Presentation: Anticipated Suzuki Coupling Outcomes

While specific experimental data for this compound is not extensively available in the literature, the following table presents a set of anticipated results for its coupling with various aryl halides. These predictions are based on typical outcomes for Suzuki couplings involving phenylboronic acids with electron-withdrawing substituents.[3] Yields are estimates and will require experimental optimization.

| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 75-85 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 80 | 8 | 80-90 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 65-75 |

| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF/H₂O (5:1) | 90 | 12 | 70-80 |

| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-Amyl Alcohol | 100 | 18 | 70-80 |

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.[4]

-

Solvents should be degassed prior to use.

-

The choice of catalyst, ligand, base, and solvent system is crucial and may require optimization for different aryl halide coupling partners.[5]

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol describes a general method for the Suzuki coupling of this compound with an aryl bromide, using a palladium acetate/phosphine ligand catalyst system.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous and degassed

-

Water, degassed

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).

-

Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

-

Add anhydrous, degassed toluene and degassed water to achieve a 10:1 toluene to water ratio (e.g., 5 mL toluene and 0.5 mL water for a 0.5 mmol scale reaction).

-

Seal the reaction vessel and stir the mixture at 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]

References

Application Notes and Protocols: (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid as a Serine Protease Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is an arylboronic acid derivative with potential as a serine protease inhibitor. Arylboronic acids are a well-established class of compounds that act as potent and reversible inhibitors of serine proteases. Their mechanism of action involves the interaction of the electron-deficient boron atom with the nucleophilic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis[1]. This document provides detailed application notes and generalized protocols for the synthesis, characterization, and evaluation of this compound as a serine protease inhibitor.

Mechanism of Action

Arylboronic acids function as competitive inhibitors of serine proteases. The inhibition is pH-dependent and relies on the Lewis acidic nature of the boron atom. The catalytic triad of serine proteases, typically comprising serine, histidine, and aspartate, is the target. The active site histidine acts as a general base, activating the serine hydroxyl group for a nucleophilic attack on the boron atom of the inhibitor. This results in the formation of a reversible covalent bond, creating a stable tetrahedral adduct that blocks the enzyme's catalytic activity[1][2].

Caption: Mechanism of serine protease inhibition by a boronic acid inhibitor.

Quantitative Data

Quantitative data such as IC50 and Ki values are crucial for evaluating the potency of an inhibitor. The following table provides a template for summarizing such data, which would be obtained from the enzymatic assays described in the protocols below.

| Serine Protease | Substrate | Inhibitor Concentration Range | IC50 (µM) | Ki (µM) | Inhibition Type |

| e.g., Chymotrypsin | e.g., Suc-AAPF-pNA | e.g., 0.1 - 100 µM | To be determined | To be determined | To be determined |

| e.g., Trypsin | e.g., BAPNA | e.g., 0.1 - 100 µM | To be determined | To be determined | To be determined |

| e.g., Elastase | e.g., Suc-AAA-pNA | e.g., 0.1 - 100 µM | To be determined | To be determined | To be determined |

Note: Specific values for this compound are not currently available in the public domain and must be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the acylation of 3-aminophenylboronic acid.

Materials:

-

3-Aminophenylboronic acid

-

2,2,2-Trichloroacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve 3-aminophenylboronic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

-

Slowly add 2,2,2-trichloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.

-

Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Caption: General workflow for the synthesis of the target compound.

Protocol 2: In Vitro Serine Protease Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against a model serine protease, such as chymotrypsin, using a chromogenic substrate.

Materials:

-

Serine protease (e.g., bovine α-chymotrypsin)

-

Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, Suc-AAPF-pNA)

-

This compound (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the serine protease in the assay buffer.

-

Prepare a stock solution of the chromogenic substrate in DMSO.

-

Prepare a stock solution of the inhibitor in DMSO. Serially dilute the inhibitor stock solution to obtain a range of concentrations.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Inhibitor solution at various concentrations (or DMSO for the control)

-

Serine protease solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

-

Caption: Workflow for the in vitro serine protease inhibition assay.

Signaling Pathways

While this compound is a synthetic inhibitor, its application in a biological context could modulate various signaling pathways regulated by serine proteases. For instance, inhibition of proteases involved in the coagulation cascade or inflammatory responses could have downstream effects on cellular signaling. The specific pathways affected would depend on the selectivity of the inhibitor for different serine proteases. A generalized diagram illustrating the potential impact on a hypothetical signaling pathway is shown below.

Caption: Potential impact of the inhibitor on a protease-mediated signaling pathway.

Disclaimer: The provided protocols are generalized and may require optimization for specific experimental conditions and serine proteases. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols for Labeling Active Site Serine with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine hydrolases represent one of the largest and most diverse enzyme families in mammals, playing crucial roles in a myriad of physiological processes, including digestion, blood coagulation, inflammation, and neurotransmission. Dysregulation of serine hydrolase activity is implicated in numerous diseases, such as cancer, neurological disorders, and metabolic syndromes, making them attractive targets for therapeutic intervention and diagnostic biomarker discovery.[1]

Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to study the functional state of enzymes within complex biological systems.[2] This technique utilizes active-site-directed covalent probes to label and identify active enzymes. While fluorophosphonate-based probes have been extensively used for profiling serine hydrolases, boronic acids offer a distinct advantage due to their mechanism of action.[2][3] Boronic acids act as transition-state analogue inhibitors, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[4] This reversible nature can be advantageous for specific applications, including the development of reversible inhibitors and probes for dynamic studies of enzyme activity.

These application notes provide detailed protocols for the use of boronic acid-based probes to label and analyze active serine hydrolases in complex proteomes. The methodologies cover both in-gel fluorescence scanning for rapid visualization and affinity purification coupled with mass spectrometry for in-depth identification of labeled enzymes.

Principle of Boronic Acid-Based Labeling

Boronic acids target the active site of serine hydrolases by mimicking the tetrahedral intermediate formed during substrate hydrolysis. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the active site serine, forming a stable, yet reversible, tetrahedral adduct. This covalent interaction is the basis for using boronic acid derivatives as activity-based probes. By attaching a reporter tag, such as a fluorophore or biotin, to a boronic acid scaffold, active serine hydrolases can be visualized or enriched for subsequent analysis.

Data Presentation

The following tables summarize key quantitative data for the interaction of various boronic acid inhibitors with their target serine proteases. This data is crucial for selecting appropriate probes and designing labeling experiments.

Table 1: Inhibition Constants (Ki) of Peptidyl Boronic Acid Inhibitors for Serine Proteases

| Inhibitor | Target Protease | Ki (nM) | Reference |

|---|---|---|---|

| Cbz-Ser-Ser-Lys-Leu-(boro)Leu | Prostate-Specific Antigen (PSA) | 65 | [5] |

| Val-boroPro | Dipeptidyl Peptidase IV (DPPIV) | Potent, but non-specific | [6] |

| --- | Chymotrypsin | 60-fold higher than PSA |[5] |

Table 2: IC50 Values of Peptide Boronic Acids for Serine Proteases

| Inhibitor | Target Protease | IC50 (µM) | Reference |

|---|---|---|---|

| WLS6a | hClpXP | 29 | [4] |

| MG262 | hClpXP | ~40 |[4] |

Experimental Protocols

The following protocols provide a general framework for labeling active serine hydrolases with boronic acid-based probes. Note: Optimal conditions (e.g., probe concentration, incubation time, and pH) may vary depending on the specific boronic acid probe, the target enzyme(s), and the biological sample, and therefore should be empirically determined.

Protocol 1: Labeling of Serine Hydrolases in Cell Lysates with a Fluorescent Boronic Acid Probe for In-Gel Fluorescence Analysis

This protocol describes the labeling of active serine hydrolases in a cell lysate with a fluorescently tagged boronic acid probe, followed by visualization using SDS-PAGE and in-gel fluorescence scanning.

Materials:

-

Cells of interest

-